

How to properly dissolve and handle Degarelix powder for injections

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Compound of Interest

Compound Name: Degarelix

Cat. No.: B1662521

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Application Notes and Protocols for Degarelix Powder for Injection

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the proper dissolution, handling, and administration of **Degarelix** powder for injection. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of the reconstituted drug product in a research or clinical setting.

Product Overview and Storage

Degarelix is a synthetic gonadotropin-releasing hormone (GnRH) antagonist used for the treatment of advanced prostate cancer.^{[1][2][3]} It is supplied as a white to off-white lyophilized powder for reconstitution.^{[4][5]}

Storage of Unreconstituted Powder:

- Store the powder for injection at 25°C, with excursions permitted to 15–30°C.
- Store in a well-closed container.

Quantitative Data for Reconstitution

Degarelix is available in two dosage strengths, each requiring a specific reconstitution procedure to achieve the correct concentration for subcutaneous administration. The concentration of the final solution significantly impacts the drug's pharmacokinetic behavior.

Dosage Strength	Degarelix per Vial	Volume of Sterile Water for Injection (SWFI) to Add	Final Volume to Withdraw	Final Concentration
Starting Dose	120 mg	3.0 mL	3.0 mL	40 mg/mL
Maintenance Dose	80 mg	4.2 mL	4.0 mL	20 mg/mL

Table 1: Reconstitution Parameters for **Degarelix** Doses.

Stability of Reconstituted Solution:

- The reconstituted drug must be administered within one hour of adding Sterile Water for Injection, USP.
- Some sources indicate a chemical and physical in-use stability of up to two hours after reconstitution. From a microbiological standpoint, immediate use is recommended.

Experimental Protocol: Reconstitution of Degarelix

This protocol outlines the aseptic technique for reconstituting **Degarelix** powder. It is critical to follow these steps precisely to ensure a sterile and correctly concentrated solution.

3.1. Materials Required:

- **Degarelix** vial (120 mg or 80 mg)
- Prefilled syringe with Sterile Water for Injection, USP
- Vial adapter
- Plunger rod

- Sterile injection needle (e.g., 25G or 27G)

- Alcohol pads

- Impervious gloves

3.2. Reconstitution Procedure:

- Preparation:

- Ensure all materials are present in the kit. Do not use if the powder is absent from the vial or if the Sterile Water for Injection is discolored.
- Wash hands thoroughly and wear impervious gloves.
- Wipe the rubber stopper of the **Degarelix** vial with an alcohol pad and allow it to dry. Do not touch the stopper after cleaning.

- Assembly of Reconstitution System:

- Attach the plunger rod to the prefilled syringe containing the sterile water by screwing it in clockwise.
- Remove the cap from the vial adapter, being careful not to touch the sterile spike.
- Firmly press the vial adapter onto the **Degarelix** vial until it snaps securely into place.
- Remove the gray plug or cap from the syringe's Luer lock adapter.
- Carefully screw the syringe onto the vial adapter until it is tight, avoiding over-twisting.

- Dissolution of Powder:

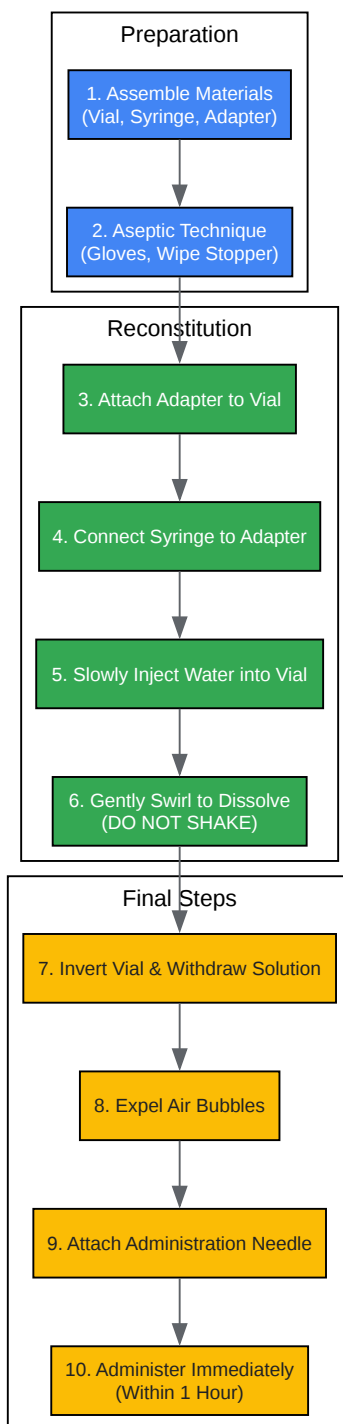
- Slowly press the plunger to transfer all the Sterile Water for Injection from the syringe into the vial containing the **Degarelix** powder.
- Crucially, do not shake the vial. Shaking will cause foaming.

- With the syringe still attached, gently swirl the vial in an upright position until the liquid is clear and no undissolved powder is visible.
- If powder adheres to the vial walls above the liquid, tilt the vial slightly to aid dissolution.
- The reconstitution process may take up to 15 minutes, though it is often faster. A ring of small air bubbles on the liquid surface is acceptable.
- Withdrawal of Reconstituted Solution:
 - Turn the vial completely upside down.
 - Pull the plunger down to withdraw the entire volume of the reconstituted liquid into the syringe.
 - For the 120 mg dose, withdraw 3.0 mL. For the 80 mg dose, withdraw 4.0 mL.
 - Tap the syringe gently to raise any air bubbles to the tip.
 - Press the plunger to the correct volume mark on the syringe to expel all air bubbles.
- Final Preparation for Injection:
 - Unscrew the syringe from the vial adapter.
 - Attach the appropriate sterile administration needle (e.g., 27G, 1.25-inch) to the syringe.
 - The reconstituted solution is now ready for immediate subcutaneous administration.

Visualization of Protocols and Pathways

The following diagrams illustrate the key workflows and relationships for handling **Degarelix**.

Workflow for Degarelix Reconstitution



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Caption: A step-by-step workflow for the reconstitution of **Degarelix** powder.

Handling and Safety Protocols

Proper handling is essential to minimize exposure and ensure safety.

5.1. Personal Protective Equipment (PPE):

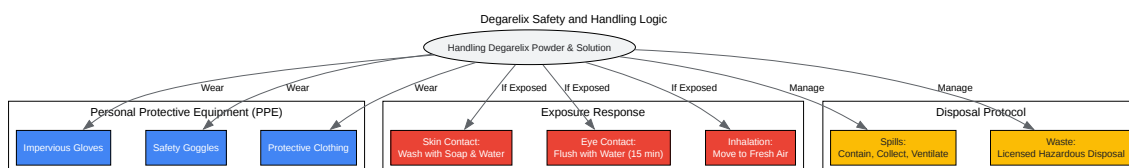
- Always wear impervious gloves during handling and preparation.
- Wear safety glasses or chemical goggles if splashing is possible.
- Appropriate protective clothing should be worn to prevent skin exposure.

5.2. Exposure and Spill Management:

- Skin Contact: If the solution contacts the skin, wash the area immediately and thoroughly with soap and water. Remove contaminated clothing.
- Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the eyelids.
- Inhalation: If dust is inhaled, move the individual to fresh air immediately.
- Spills: Clean up spills immediately. Sweep up the powder, place it into a suitable container for disposal, and ensure adequate ventilation.

5.3. Disposal:

- Excess and expired materials should be offered to a licensed hazardous material disposal company.
- Follow all federal and local regulations for the disposal of antineoplastic agents.



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Caption: Key safety considerations for handling **Degarelix**.

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